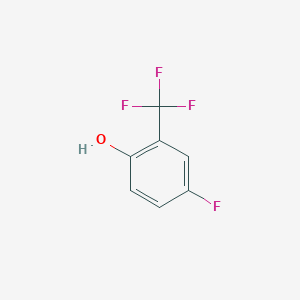
4-Fluoro-2-(trifluoromethyl)phenol
Cat. No. B144575
Key on ui cas rn:
130047-19-7
M. Wt: 180.1 g/mol
InChI Key: RNOVGJWJVRESAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05130119
Procedure details


9 g (500 mmol) of 4-fluoro-2-(trifluoromethyl)-phenol is dissolved in 100 ml of dichloroethane, the solution is stirred at 50° C. and a solution of 9.6 g (60 mmol) of bromine in 30 ml of dichloroethane is instilled in the course of 2 hours. When the instillation is completed, it is stirred for 1 more hour at 50° C. and then concentrated by evaporation in a vacuum. The oily residue is dissolved in 100 ml of dichloroethane and shaken out three times with 20 ml of water each. The organic phase is dried on magnesium sulfate, filtered, concentrated by evaporation and the residue is chromatographed on silica gel 60 (Merck) ethyl acetate/hexane. 8.07 g (31.15 mmol)=62.3% of the theoretical yield is obtained as a partially crystalline solid.




Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[C:4]([C:9]([F:12])([F:11])[F:10])[CH:3]=1.[Br:13]Br>ClC(Cl)C>[Br:13][C:6]1[CH:7]=[C:2]([F:1])[CH:3]=[C:4]([C:9]([F:10])([F:11])[F:12])[C:5]=1[OH:8]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
9 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC(=C(C=C1)O)C(F)(F)F
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClC(C)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
9.6 g
|
|
Type
|
reactant
|
|
Smiles
|
BrBr
|
Step Three
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClC(C)Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
50 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the solution is stirred at 50° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is instilled in the course of 2 hours
|
|
Duration
|
2 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
it is stirred for 1 more hour at 50° C.
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated by evaporation in a vacuum
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The oily residue is dissolved in 100 ml of dichloroethane
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
shaken out three times with 20 ml of water each
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic phase is dried on magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated by evaporation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue is chromatographed on silica gel 60 (Merck) ethyl acetate/hexane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
8.07 g (31.15 mmol)=62.3% of the theoretical yield
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is obtained as a partially crystalline solid
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
BrC1=C(C(=CC(=C1)F)C(F)(F)F)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
